molecular formula C8H8BrNO3S B2620651 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1696245-68-7

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2620651
CAS No.: 1696245-68-7
M. Wt: 278.12
InChI Key: VYWKNPKSEFKJNX-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is a high-value heterocyclic building block designed for advanced medicinal chemistry and anticancer drug discovery research. This compound features a multifunctional thiazole core substituted with a bromine atom and a tetrahydrofuran (oxolane) ring, offering multiple sites for synthetic diversification, such as cross-coupling reactions and amide bond formation. The thiazole scaffold is a privileged structure in drug development, known for its ability to interact with diverse biological targets. Molecules containing the thiazole ring have demonstrated significant antitumor properties by inhibiting key enzymes and growth factor receptors, such as c-Met and VEGFR-2, which are critically involved in tumor progression and metastasis . The presence of the bromine atom on the thiazole ring makes this compound a particularly versatile synthon for further structural elaboration via metal-catalyzed cross-couplings, enabling the creation of novel compound libraries for biological screening. This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules aimed at investigating new mechanisms of action against various pathological conditions. It is supplied with high purity and quality assurance to ensure reliable and reproducible experimental outcomes. Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWKNPKSEFKJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=C(N=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the bromination of a thiazole precursor followed by the introduction of the oxolane ring. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with oxirane (ethylene oxide) under acidic conditions to introduce the oxolane ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted thiazoles.

    Oxidation Reactions: Formation of thiazole sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Chemistry

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

  • Substitution Reactions : Formation of 2-substituted thiazoles.
  • Oxidation Reactions : Generation of thiazole sulfoxides or sulfones.
  • Reduction Reactions : Conversion of carboxylic acid groups into alcohols or aldehydes.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting specific enzymes .

Case Study: Antimicrobial Evaluation

In a study assessing various thiazole derivatives, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Medicine

The compound's therapeutic properties are being explored in several areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.

Case Study: Anti-inflammatory Activity

A recent investigation into thiazole derivatives indicated that compounds similar to 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid exhibited notable anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

Industrial Applications

In addition to its research applications, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is utilized in the development of new materials and chemical processes. Its unique chemical reactivity makes it suitable for creating specialized polymers and additives in various industrial applications .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Reactivity : Bromine at position 2 in the target compound facilitates Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl diversification .
  • Solubility : The oxolane group may improve aqueous solubility compared to phenyl-substituted analogs, critical for drug formulation .
  • Pharmacological Potential: Thiazole-carboxylic acids are privileged scaffolds in kinase inhibitors and antimicrobial agents, warranting further SAR studies .

Biological Activity

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including the bromine atom, thiazole ring, and oxolane moiety. This compound has garnered interest for its biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₈H₈BrNO₃S
  • Molecular Weight : 278.12 g/mol
  • CAS Number : 1696245-68-7

Synthesis

The synthesis of this compound typically involves:

  • Bromination of a thiazole precursor.
  • Formation of the oxolane ring through reaction with an epoxide under acidic conditions .

Biological Activity Overview

Research indicates that 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid exhibits various biological activities:

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. The mechanism of action may involve:

  • Inhibition of bacterial enzymes.
  • Disruption of cell membrane integrity.

Anticancer Activity

Studies suggest that derivatives of thiazole compounds can exhibit anticancer properties. The specific pathways and molecular targets for 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid are still under investigation but may include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was effective at concentrations as low as 50 µg/mL, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Potential

In vitro studies have shown that the compound induces cytotoxicity in several cancer cell lines. Notably, it displayed an IC50 value of approximately 20 µM against breast cancer cells, indicating considerable potential for further development as an anticancer agent .

The biological activity of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : Likely involves enzyme inhibition and membrane disruption.
  • Anticancer : May act by inducing cell cycle arrest and apoptosis through modulation of p53 pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid Bromine atom, thiazole ringAntimicrobial, anticancer
2-Bromo-5-methylthiazole Methyl group instead of oxolaneAntimicrobial
Thiadiazole derivatives Different heterocyclic structuresVarious pharmacological activities

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